molecular formula C14H28O2 B14442721 (2S,3S)-2-Decyl-3-methoxyoxetane CAS No. 74824-86-5

(2S,3S)-2-Decyl-3-methoxyoxetane

Cat. No.: B14442721
CAS No.: 74824-86-5
M. Wt: 228.37 g/mol
InChI Key: IBNCSPPBASXZSD-KBPBESRZSA-N
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Description

(2S,3S)-2-Decyl-3-methoxyoxetane is a chiral oxetane compound with a unique structure that includes a decyl chain and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Decyl-3-methoxyoxetane typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using chiral catalysts or enzymes. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of a suitable precursor to form the desired oxetane compound .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Decyl-3-methoxyoxetane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce new substituents at the methoxy position .

Scientific Research Applications

(2S,3S)-2-Decyl-3-methoxyoxetane has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,3S)-2-Decyl-3-methoxyoxetane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3S)-2-Decyl-3-methoxyoxetane include other chiral oxetanes and related structures, such as (2S,3S)-2-Amino-3-methoxybutanoic acid and (2S,3S)-2,3-Butanediol .

Uniqueness

What sets this compound apart from similar compounds is its specific combination of a decyl chain and a methoxy group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific stereochemistry and functional group compatibility .

Properties

CAS No.

74824-86-5

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

(2S,3S)-2-decyl-3-methoxyoxetane

InChI

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-13-14(15-2)12-16-13/h13-14H,3-12H2,1-2H3/t13-,14-/m0/s1

InChI Key

IBNCSPPBASXZSD-KBPBESRZSA-N

Isomeric SMILES

CCCCCCCCCC[C@H]1[C@H](CO1)OC

Canonical SMILES

CCCCCCCCCCC1C(CO1)OC

Origin of Product

United States

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